molecular formula C28H26N6OS B263180 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol

1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol

Cat. No. B263180
M. Wt: 494.6 g/mol
InChI Key: VYVOAGWQAIVEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol, also known as MPPT, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPPT is a sulfhydryl-containing compound that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol is not fully understood. However, it has been suggested that 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol may exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol has also been shown to modulate the activity of various receptors such as the NMDA receptor, which is involved in memory and learning.
Biochemical and Physiological Effects:
1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may help protect against oxidative stress and neurodegeneration. 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol has also been shown to exhibit anti-inflammatory activity, which may help reduce inflammation and prevent tissue damage. Additionally, 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol has been shown to exhibit neuroprotective effects, which may help protect against neuronal damage and promote neuronal survival.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol in lab experiments is its ability to exhibit multiple pharmacological properties. This makes it a versatile compound that can be used in various research studies. Additionally, 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol before it can be used in clinical settings.

Future Directions

There are several future directions for research on 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol. One area of research could be the development of 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol derivatives with improved pharmacological properties. Another area of research could be the investigation of the potential therapeutic effects of 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol in various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and toxicity of 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol, as well as its potential interactions with other drugs. Overall, 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol involves the reaction of 4-methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol with 4-(4-phenylpiperazin-1-yl)naphthalen-1-ol. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol.

Scientific Research Applications

1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol has been the subject of various scientific research studies due to its potential pharmacological properties. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol

Molecular Formula

C28H26N6OS

Molecular Weight

494.6 g/mol

IUPAC Name

1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol

InChI

InChI=1S/C28H26N6OS/c1-32-27(20-11-13-29-14-12-20)30-31-28(32)36-26-23-10-6-5-9-22(23)24(19-25(26)35)34-17-15-33(16-18-34)21-7-3-2-4-8-21/h2-14,19,35H,15-18H2,1H3

InChI Key

VYVOAGWQAIVEPI-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5)O)C6=CC=NC=C6

Canonical SMILES

CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5)O)C6=CC=NC=C6

Origin of Product

United States

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